molecular formula C21H18ClN5O B10997281 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10997281
M. Wt: 391.9 g/mol
InChI Key: ONHLQSLQOMFPDL-UHFFFAOYSA-N
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Description

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include 8-chloro-1H-carbazole and 2-pyridylhydrazine. The key steps in the synthesis may involve:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the carboxamide group via amide bond formation.
  • Chlorination of the carbazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce different halogens or other groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Carbazole Derivatives: Compounds with similar carbazole structures.

    Pyrazole Derivatives: Compounds containing the pyrazole ring.

    Chlorinated Aromatics: Compounds with chloro groups attached to aromatic rings.

Uniqueness

N-(8-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-3-(2-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H18ClN5O

Molecular Weight

391.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H18ClN5O/c22-14-7-3-5-12-13-6-4-9-16(20(13)25-19(12)14)24-21(28)18-11-17(26-27-18)15-8-1-2-10-23-15/h1-3,5,7-8,10-11,16,25H,4,6,9H2,(H,24,28)(H,26,27)

InChI Key

ONHLQSLQOMFPDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC(=NN4)C5=CC=CC=N5

Origin of Product

United States

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